molecular formula C6H15NO6P2 B1194081 Azacycloheptane-2,2-diphosphonic acid CAS No. 56269-44-4

Azacycloheptane-2,2-diphosphonic acid

Cat. No. B1194081
CAS RN: 56269-44-4
M. Wt: 259.13 g/mol
InChI Key: BYOBJKVGOIXVED-UHFFFAOYSA-N
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Description

Azacycloheptane-2,2-diphosphonic acid (also known as AC2P) is a chemical compound with the molecular formula C₆H₁₅NO₆P₂ . It belongs to the class of diphosphonic acids and contains a seven-membered ring structure. This compound has interesting properties and applications, particularly as a sequestering agent for alkaline earth metal ions and as a stabilizer for percompounds .


Synthesis Analysis

  • The yield of azacycloheptane-2,2-diphosphonic acid using these methods is approximately 32% .

Molecular Structure Analysis

The molecular structure of azacycloheptane-2,2-diphosphonic acid consists of a seven-membered ring containing a nitrogen atom and two phosphonic acid groups. Here’s the simplified structural formula:

Scientific Research Applications

  • Synthesis and Structure of Copper Complexes : A study described the synthesis of new diphosphonic acid ligands and their copper complexes. These complexes were characterized using X-ray diffraction, showing a distorted square pyramidal arrangement of copper(II) ions doubly bridged by phosphonate groups, and formed one-dimensional chains through hydrogen bonds (Dehghanpour, Asadizadeh, & Assoud, 2012).

  • Survey of Derivatives and Biological Activity : A comprehensive survey of the synthesis methods and biological activities of diphosphonic acid derivatives was conducted. This included examining their use in medicine, biochemistry, and agriculture (Zolotukhina, Krutikov, & Lavrent'ev, 1993).

  • Inhibition of Soft Tissue Calcification : Research on new diphosphonic acids showed their ability to inhibit vitamin D-induced calcification in rat aortas and kidneys, suggesting potential therapeutic use in humans against soft tissue calcification (Potokar & Schmidt-Dunker, 1978).

  • Complex Formation Abilities : A study synthesized a series of N-methyl alkylaminomethane-1,1-diphosphonic acids and evaluated their complex-formation abilities with copper(II), revealing insights into the stability constants for Cu(II) complexes (Kurzak et al., 2015).

  • Bone Imaging Agent : A phosphonate derivative named 1-hydroxy-ethylidene-1, 1-disodium phosphonate showed promise as a bone imaging agent after tagging with radionuclide 99mTc (Castronovo & Callahan, 1972).

  • Supramolecular Chemistry and Complexation Abilities : The solution and solid-state complexation features for two classes of diphosphonic acids, including those with gem-phosphonic–phosphonate groups, were reviewed. This study revealed a variety of coordination units and supramolecular networks in their complexes (Matczak-Jon & Videnova-Adrabińska, 2005).

properties

IUPAC Name

(2-phosphonoazepan-2-yl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO6P2/c8-14(9,10)6(15(11,12)13)4-2-1-3-5-7-6/h7H,1-5H2,(H2,8,9,10)(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOBJKVGOIXVED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20971703
Record name Azepane-2,2-diylbis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20971703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azacycloheptane-2,2-diphosphonic acid

CAS RN

56269-44-4
Record name Azacycloheptane-2,2-diphosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56269-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azacycloheptane-2,2-diphosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056269444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azepane-2,2-diylbis(phosphonic acid)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (hexahydro-2H-azepin-2-ylidene)bis(phosphonic) acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.603
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZACYCLOHEPTANE-2,2-DIPHOSPHONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4RP0644XF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
M Potokar, M Schmidt-Dunker - Atherosclerosis, 1978 - Elsevier
Three new diphosphonic acids, ie compounds containing a PCP bond, have been investigated for their ability to inhibit the vitamin D-induced calcification of aortas and kidneys in rats. …
Number of citations: 61 www.sciencedirect.com
DM Kramsch, AJ Aspen - Intracellular Calcium Regulation, 1986 - books.google.com
Recent mounting evidence in rabbits and monkeys indicates that Ca antogonists in the broad sense of the word suppress the formation of calcific fibrous atheromatous plaques by …
Number of citations: 2 books.google.com
DM Kramsch - Calcium in Biological Systems, 1985 - Springer
The arterial disease most commonly associated with an increase in arterial calcium is atherosclerosis. In the past, the deposition of calcium in atherosclerotic lesions has been …
Number of citations: 2 link.springer.com
S Dixit - CHEMICAL WEEKLY-BOMBAY-, 2002 - academia.edu
The growth of oral hygiene products is not only due to the income and educational levels of the user but also due to the realisation that tooth loss is not dependent on the age of the …
Number of citations: 4 www.academia.edu
RS Newton, BR Krause - Annual Reports in Medicinal Chemistry, 1986 - Elsevier
Publisher Summary The progression of atherosclerotic disease from fatty streak to fibrous plaque occurs over decades in most individuals and is initiated or aggravated by risk factors …
Number of citations: 5 www.sciencedirect.com
TH Schiebler - Connective Tissues in Arterial and Pulmonary Disease, 1981 - Springer
A wonderful day is drawing to a close--wonderful because it has enabled us to speak about that which interests us and unites us: a day that the Medical College of Georgia has …
Number of citations: 2 link.springer.com
RK Harris, LH Merwin, G Hägele - Magnetic resonance in …, 1989 - Wiley Online Library
High‐resolution 31 P, 15 N and 13 C NMR spectra have been obtained for nine solid aminophosphonic acids under conditions of high‐power decoupling, cross‐polarization and magic‐…
M Azweer Hussain - 2014 - repository-tnmgrmu.ac.in
AIM OF THE STUDY: The aim of this study was to estimate the levels of orthophosphate, pyrophosphate, and enzyme pyrophosphatase from unstimulated saliva in humans using …
Number of citations: 2 repository-tnmgrmu.ac.in
B II - 2014 - core.ac.uk
AIM: The aim of this study was to estimate the levels of orthophosphate, pyrophosphate, and enzyme pyrophosphatase from unstimulated saliva in humans using biochemical analysis, …
Number of citations: 0 core.ac.uk
M Wu, R Chen, Y Huang - Synthesis, 2004 - thieme-connect.com
A simple, expeditious and convenient synthesis of aminomethylene gem-diphosphonic acid derivatives in one-pot reaction using ketones, hydroxylamine hydrochloride, phosphorus …
Number of citations: 12 www.thieme-connect.com

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